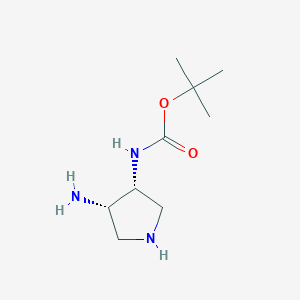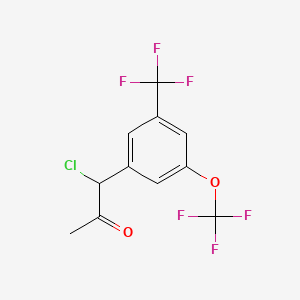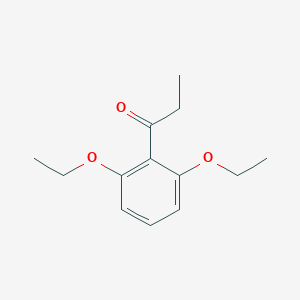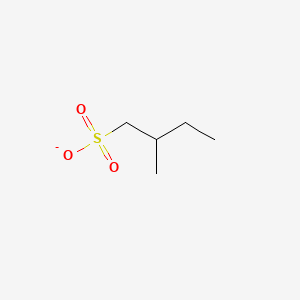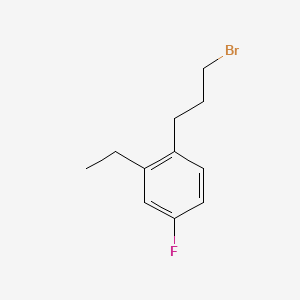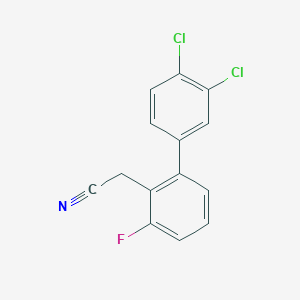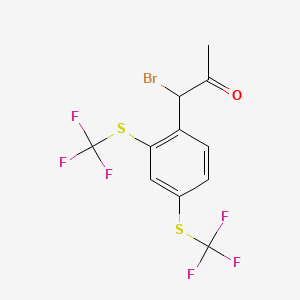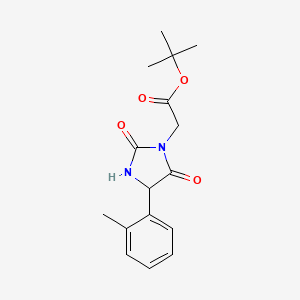
tert-Butyl 2-(2,5-dioxo-4-(o-tolyl)imidazolidin-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(2,5-dioxo-4-(o-tolyl)imidazolidin-1-yl)acetate is a complex organic compound with a unique structure that includes an imidazolidinone ring and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2,5-dioxo-4-(o-tolyl)imidazolidin-1-yl)acetate typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(2,5-dioxo-4-(o-tolyl)imidazolidin-1-yl)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound, such as the imidazolidinone ring and the ester group .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 2-(2,5-dioxo-4-(o-tolyl)imidazolidin-1-yl)acetate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it a valuable tool for investigating biological pathways and mechanisms .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2,5-dioxo-4-(o-tolyl)imidazolidin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, which may be harnessed for therapeutic purposes .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to tert-Butyl 2-(2,5-dioxo-4-(o-tolyl)imidazolidin-1-yl)acetate include other imidazolidinone derivatives and tert-butyl esters. Examples include tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate .
Uniqueness: What sets this compound apart from similar compounds is its specific combination of functional groups and structural features. This unique arrangement allows for distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H20N2O4 |
|---|---|
Molecular Weight |
304.34 g/mol |
IUPAC Name |
tert-butyl 2-[4-(2-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetate |
InChI |
InChI=1S/C16H20N2O4/c1-10-7-5-6-8-11(10)13-14(20)18(15(21)17-13)9-12(19)22-16(2,3)4/h5-8,13H,9H2,1-4H3,(H,17,21) |
InChI Key |
QPINGRZYZQBEFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2C(=O)N(C(=O)N2)CC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


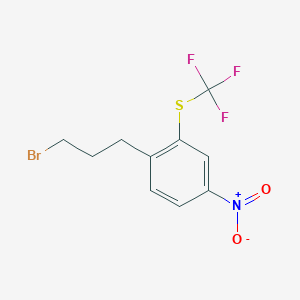
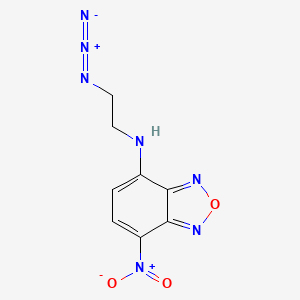
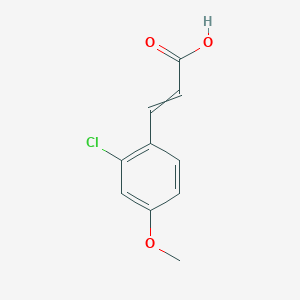
![[(1S,2S)-3-Chloro-2-hydroxy-1-(4-nitro-benzyl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B14052862.png)
![(S)-2-(2,5-Dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetic acid](/img/structure/B14052869.png)

